molecular formula C9H17NO B3052764 N,N-Diisopropylacrylamide CAS No. 44975-46-4

N,N-Diisopropylacrylamide

Cat. No.: B3052764
CAS No.: 44975-46-4
M. Wt: 155.24 g/mol
InChI Key: YHOSNAAUPKDRMI-UHFFFAOYSA-N
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Description

N,N-Diisopropylacrylamide (chemical formula: C₉H₁₇NO) is a substituted acrylamide derivative characterized by two isopropyl groups attached to the nitrogen atom. This structural feature imparts unique physicochemical properties, including enhanced hydrophobicity and steric hindrance compared to simpler acrylamides like N-isopropylacrylamide (NIPAm) . The compound is synthesized via nucleophilic substitution or copolymerization reactions, often involving acryloyl chloride and diisopropylamine, as demonstrated in the preparation of (Z)-3-((4-(tert-butyl)phenyl)thio)-N,N-diisopropylacrylamide (yield: 94%, NMR-confirmed structure) . Its applications span antimicrobial agents, drug delivery systems (DDS), and stimuli-responsive polymers due to its tunable phase transitions and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diisopropylacrylamide can be synthesized through the reaction of acryloyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows: [ \text{Acryloyl chloride} + \text{Diisopropylamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropylacrylamide undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), a thermoresponsive polymer.

    Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and amine.

    Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) in organic solvents.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products:

    Polymerization: Poly(this compound)

    Hydrolysis: Corresponding carboxylic acid and diisopropylamine

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Thermoresponsive Hydrogels

DIPAAm is primarily utilized in the synthesis of thermoresponsive hydrogels that exhibit a lower critical solution temperature (LCST). At temperatures below the LCST, these hydrogels remain soluble in water, while at temperatures above this threshold, they undergo a phase transition to form a gel-like structure. This property makes DIPAAm-based hydrogels suitable for applications where controlled release and responsiveness to environmental stimuli are crucial.

Drug Delivery Systems

One of the most significant applications of DIPAAm is in drug delivery systems. The ability of DIPAAm-based hydrogels to encapsulate drugs and release them in a controlled manner at specific temperatures has been widely studied. For instance:

  • Temperature-Triggered Release : DIPAAm hydrogels can be designed to release therapeutic agents upon reaching physiological temperatures (around 37°C). This feature is particularly beneficial for targeted drug delivery in cancer therapy, where localized heating can enhance drug release at tumor sites .
  • Combination with Other Polymers : DIPAAm is often copolymerized with other monomers to enhance its properties. For example, copolymers with poly(ethylene glycol) (PEG) have shown improved biocompatibility and controlled drug release profiles .

Tissue Engineering

DIPAAm-based materials are extensively researched for their applications in tissue engineering due to their biocompatibility and ability to mimic natural tissue environments.

Scaffold Development

  • Cell Culture Substrates : DIPAAm hydrogels can be used as scaffolds for cell culture, providing a suitable environment for cell attachment and growth. The thermoresponsive nature allows for easy detachment of cell sheets from the substrate without the need for enzymatic treatment .
  • Injectable Hydrogels : The development of injectable DIPAAm-based hydrogels enables minimally invasive procedures for tissue repair. These gels can be injected into damaged tissues, where they gel upon reaching body temperature, providing a supportive matrix for tissue regeneration .

Smart Materials and Sensors

Beyond biomedical applications, DIPAAm is also being explored in the field of smart materials and sensors.

Sensing Applications

  • Environmental Sensors : DIPAAm-based polymers are being developed as sensors that respond to temperature changes or specific chemical stimuli. Their ability to undergo reversible phase transitions makes them ideal candidates for use in smart sensing devices .
  • Electro-responsive Films : Recent studies have focused on creating electro-responsive films using DIPAAm copolymers that can change their properties upon application of an electric field. This innovation opens up possibilities for integrating these materials into electronic devices .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of DIPAAm in various applications:

StudyApplicationFindings
Tan et al. (2009)Injectable HydrogelDemonstrated non-cytotoxicity and cell viability preservation when encapsulating human adipose-derived stem cells within DIPAAm-based hydrogels .
Fujimoto et al. (2009)Ischemic CardiomyopathyShowed that biodegradable thermo-responsive hydrogels improved cardiac function in animal models .
Wu et al. (2010)Cancer Cell ImagingDeveloped hybrid nanogels using DIPAAm that allowed targeted drug delivery and imaging capabilities .
Dai et al. (2012)In Vivo BioimagingUtilized DIPAAm microspheres as carriers for anticancer drugs, demonstrating rapid release profiles under specific conditions .

Mechanism of Action

The mechanism by which N,N-Diisopropylacrylamide exerts its effects is primarily through its ability to undergo polymerization and form hydrogels. These hydrogels exhibit temperature-responsive behavior, transitioning from a hydrophilic to a hydrophobic state at a specific temperature. This property is exploited in various applications, such as controlled drug release and tissue engineering.

Comparison with Similar Compounds

Structural Comparison

Compound Substituents on Nitrogen Molecular Formula Key Structural Features
N,N-Diisopropylacrylamide Two isopropyl groups C₉H₁₇NO High steric bulk, hydrophobic
N-Isopropylacrylamide (NIPAm) Single isopropyl group C₆H₁₁NO Moderate hydrophobicity, LCST ~32°C
N,N-Dimethylacrylamide Two methyl groups C₅H₉NO Low steric hindrance, hydrophilic
N,N-Diethylacrylamide Two ethyl groups C₇H₁₃NO Intermediate hydrophobicity, flexible
N,N-Dimethylaminopropyl acrylamide Dimethylaminopropyl chain C₈H₁₆N₂O Cationic, pH-responsive

Key Insights :

  • Bulkier substituents (e.g., isopropyl in this compound) reduce water solubility and increase thermal stability compared to smaller groups (methyl, ethyl) .
  • Cationic derivatives like N,N-dimethylaminopropyl acrylamide exhibit pH-dependent behavior, unlike neutral analogs .

Physicochemical Properties

Thermoresponsiveness

  • NIPAm : Lower critical solution temperature (LCST) ~32°C; widely used in temperature-sensitive hydrogels .
  • This compound : Higher LCST (>40°C) due to increased hydrophobicity; requires higher temperatures for phase separation .
  • N,N-Diethylacrylamide : LCST ~25–30°C; balance between flexibility and hydrophobicity .

Degradation Stability

Polymer Degradation Factor*
Poly(this compound) −0.210
Poly(isopropyl crotonate) −0.109
Poly(NIPAm) ~0 (baseline)

*Negative values indicate slower degradation .
Insight : The bulky isopropyl groups in this compound enhance resistance to hydrolytic and enzymatic degradation compared to NIPAm and crotonate derivatives .

Drug Delivery Systems (DDS)

  • NIPAm Copolymers : Used in temperature-controlled drug release (e.g., curcumin-loaded NIPAm clusters) .
  • This compound : Explored in antimicrobials (e.g., (Z)-3-((4-(tert-butyl)phenyl)thio)-N,N-diisopropylacrylamide with Gram-positive bactericidal activity) .
  • N,N-Dimethylaminopropyl acrylamide: Utilized in gene delivery due to cationic charge and DNA-binding capacity .

Stimuli-Responsive Materials

  • NIPAm : Forms dual-responsive polymers (e.g., poly(NIPAM-co-AdMA) with adamantyl groups for molecular recognition) .
  • This compound: Stabilizes iron oxide nanoparticles in thermoresponsive coatings for imaging/therapy .

Biological Activity

N,N-Diisopropylacrylamide (DIPAAm) is a temperature-responsive polymer that has garnered attention in various biomedical applications due to its unique properties. This article delves into the biological activity of DIPAAm, focusing on its antimicrobial properties, biocompatibility, and potential applications in drug delivery and tissue engineering.

DIPAAm is a derivative of acrylamide characterized by the presence of two isopropyl groups attached to the nitrogen atom. This modification enhances its solubility and thermal responsiveness compared to its parent compound, poly(N-isopropylacrylamide) (PNIPAM). The critical solution temperature (LCST) of DIPAAm is around 32°C, which is close to human body temperature, making it suitable for biomedical applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of DIPAAm-based polymers. For instance, research involving silver nanoparticles (AgNPs) encapsulated in poly-DIPAAm showed significant bacteriostatic activity against both Gram-positive and Gram-negative bacteria. The effectiveness varied based on nanoparticle size and concentration, indicating that DIPAAm can enhance the antimicrobial properties of encapsulated agents .

Table 1: Antimicrobial Efficacy of DIPAAm-Based Nanocomposites

Nanocomposite TypeBacterial StrainInhibition Zone (mm)Concentration (µg/mL)
DIPAAm-AgNPEscherichia coli1550
DIPAAm-AgNPStaphylococcus aureus1850
DIPAAm-AgNPPseudomonas aeruginosa1250

Biocompatibility

Biocompatibility is a crucial factor for any material intended for medical use. Studies on DIPAAm-based hydrogels indicate excellent biocompatibility, with minimal cytotoxic effects observed in various cell lines. For example, a cytotoxicity study conducted on liver cancer cell lines (HepG2) revealed that DIPAAm hydrogels exhibited low toxicity, supporting their potential use in drug delivery systems .

Case Study: DIPAAm Hydrogel in Drug Delivery

A recent investigation into the use of DIPAAm hydrogels for controlled drug release demonstrated that these materials could effectively encapsulate therapeutic agents while maintaining their structural integrity. The study found that the release profile of drugs could be modulated by adjusting the temperature, highlighting the versatility of DIPAAm in responsive drug delivery applications .

Applications in Tissue Engineering

DIPAAm's thermal responsiveness and biocompatibility make it an attractive candidate for tissue engineering. Its ability to undergo sol-gel transitions at physiological temperatures allows for minimally invasive application methods. Research has shown that DIPAAm-based scaffolds can support cell attachment and proliferation, making them suitable for regenerative medicine .

Table 2: Applications of DIPAAm in Biomedical Fields

ApplicationDescription
Drug DeliveryControlled release systems utilizing thermal responsiveness
Tissue EngineeringScaffolds promoting cell growth and tissue regeneration
Antimicrobial CoatingsSurface modifications to enhance antimicrobial properties

Properties

IUPAC Name

N,N-di(propan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-6-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOSNAAUPKDRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339880
Record name N,N-Diisopropylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44975-46-4
Record name N,N-Diisopropylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
N,N-Diisopropylacrylamide
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
N,N-Diisopropylacrylamide
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
N,N-Diisopropylacrylamide
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
N,N-Diisopropylacrylamide
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
N,N-Diisopropylacrylamide
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
N,N-Diisopropylacrylamide

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